molecular formula C6H5FO2 B135099 4-Fluororesorcinol CAS No. 103068-41-3

4-Fluororesorcinol

Cat. No. B135099
CAS RN: 103068-41-3
M. Wt: 128.1 g/mol
InChI Key: XPOIJNIQXJYQOV-UHFFFAOYSA-N
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Description

4-Fluororesorcinol is an organic compound with the molecular formula C6H5FO2 . It is a precursor used in the preparation of fluorescent dyes or indicators such as fluorescein, coumarin, and resorcinol analogues .


Synthesis Analysis

The synthesis of 4-Fluororesorcinol has been reported in several studies . One method involves the direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite . Another method involves the reaction of fluororesorcinols with phthalic anhydride and its derivatives .


Molecular Structure Analysis

The molecular structure of 4-Fluororesorcinol consists of a benzene ring with two hydroxyl groups and one fluorine atom . The exact mass is 128.02735956 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluororesorcinol are not detailed in the search results, it is known to be used as a precursor in the synthesis of various fluorescent dyes .


Physical And Chemical Properties Analysis

4-Fluororesorcinol has a molecular weight of 128.10 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, topological polar surface area, polarizability, molar volume, and others are detailed in the search results .

Scientific Research Applications

Fluorinated Fluoresceins Synthesis

4-Fluororesorcinol serves as a crucial precursor for synthesizing fluorinated fluoresceins . One synthetic route involves reacting 4-fluororesorcinol with benzaldehyde derivatives, followed by oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . These fluorescent compounds are widely used in biological imaging, fluorescence microscopy, and flow cytometry.

Fluorescent Dyes

The compound plays a pivotal role in preparing various fluorescent dyes , including fluorescein, coumarin, and resorufin analogs. These dyes find applications in labeling biomolecules, detecting cellular structures, and studying protein interactions .

Medicinal Chemistry

Researchers explore 4-fluororesorcinol derivatives for their potential as drug candidates. By incorporating fluorine atoms, medicinal chemists aim to enhance hydrophilicity, modify metabolism, and improve bioavailability of pharmaceutical compounds .

Safety and Hazards

When handling 4-Fluororesorcinol, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Relevant Papers

Several papers have been published on the synthesis of 4-Fluororesorcinol . These papers provide valuable insights into the synthesis methods and potential applications of 4-Fluororesorcinol.

Mechanism of Action

Target of Action

4-Fluororesorcinol is primarily used as a precursor in the preparation of fluorescent dyes or indicators . It is known to interact with tyrosinase , a key enzyme involved in the production of melanin . The compound can chelate to the copper center in oxy-tyrosinase, leading to the inactivation of the enzyme .

Mode of Action

The mode of action of 4-Fluororesorcinol involves its reaction with other compounds to form fluorescent dyes. One synthetic route involves 4-Fluororesorcinol reacting with benzaldehyde derivatives and followed by an oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another method includes a reaction of 4-Fluororesorcinol with phthalic anhydride catalyzed by zinc chloride or methanesulfonic acid .

Biochemical Pathways

The biochemical pathways affected by 4-Fluororesorcinol are primarily related to the synthesis of fluorescent dyes. The compound’s interaction with benzaldehyde derivatives and subsequent oxidation forms fluorinated fluoresceins . These fluoresceins are often used in biological research for staining and visualization purposes.

Result of Action

The primary result of 4-Fluororesorcinol’s action is the production of fluorescent dyes or indicators . These dyes have a wide range of applications, from biological research to industrial uses. In the context of biological systems, the inactivation of tyrosinase by 4-Fluororesorcinol can lead to a decrease in melanin production .

Action Environment

The action of 4-Fluororesorcinol is highly dependent on the specific environmental conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reactants can significantly influence the compound’s reactivity and the efficacy of the resulting fluorescent dyes .

properties

IUPAC Name

4-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIJNIQXJYQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441640
Record name 4-Fluororesorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluororesorcinol

CAS RN

103068-41-3
Record name 4-Fluororesorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-1,3-dihydroxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

[1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] (SELECTFLUOR) (1.61 g., 4.54 mmoles) in anhydrous acetonitrile (50 mL) was treated with resorcinol (0.500 g., 4.54 mmoles) and heated at 100° C. overnight. The reaction was diluted with diethyl ether, washed with H2O (2×), saturated NaHCO3 (2×), brine, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. MS (DCI) m/z 129 (M+H)+.
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Q & A

Q1: What are the main applications of 4-fluororesorcinol?

A1: 4-Fluororesorcinol serves as a key building block in the synthesis of various compounds, particularly in materials science and chemical derivatization. For instance, it's used to synthesize:

  • Fluorinated fluoresceins (Oregon Green dyes): These dyes exhibit superior photostability, lower ionization pH, and higher quantum yields compared to fluorescein, making them valuable reporter molecules in biological systems. []
  • Liquid crystals: 4-Fluororesorcinol acts as a central unit in synthesizing bent-shaped molecules with azobenzene wings, leading to liquid crystalline materials with unique properties like nematic and smectic phases. []
  • Modified Resorcinol-Formaldehyde (R-F) resins: Incorporating 4-fluororesorcinol into R-F resins aims to enhance their chemical and oxidative stability, particularly for applications like removing radioactive cesium from alkaline solutions. [, ]

Q2: What are the advantages of using 4-fluororesorcinol in synthesizing fluorinated fluoresceins?

A2: Fluorinated fluoresceins derived from 4-fluororesorcinol offer several advantages over conventional fluorescein:

  • Enhanced photostability: They demonstrate greater resistance to photobleaching, enabling prolonged imaging and analysis in biological systems. []
  • Lower ionization pH (pKa): Their lower pKa values allow for fluorescence at a wider pH range, making them suitable for applications with varying pH conditions. []
  • Higher quantum yields: Some fluorinated fluoresceins exhibit significantly higher quantum yields, resulting in brighter fluorescence signals. []

Q3: Are there any challenges associated with using 4-fluororesorcinol in synthesizing modified Resorcinol-Formaldehyde resins?

A3: While 4-fluororesorcinol shows potential for improving the stability of R-F resins, challenges exist:

  • Nucleophilic displacement: The fluorine substituent in 4-fluororesorcinol is susceptible to nucleophilic displacement reactions during resin synthesis, potentially leading to undesired byproducts and affecting resin performance. [, ]
  • Limited solubility: 4-Fluororesorcinol-based resins may exhibit limited solubility in aqueous/alkaline conditions, hindering their application in specific environments. []

Q4: How is the structure of 4-fluororesorcinol related to its properties and applications?

A4:

  • Fluorine substitution: The presence of fluorine at the 4-position of resorcinol influences the electron distribution and reactivity of the molecule. This impacts its ability to participate in electrophilic aromatic substitution reactions and dictates the properties of the resulting compounds. [, ]
  • Hydroxyl groups: The two hydroxyl groups contribute to the molecule's polarity and its ability to form hydrogen bonds. These characteristics are essential for its use in synthesizing liquid crystals and its potential interactions within biological systems. []

Q5: What are the established methods for synthesizing 4-fluororesorcinol?

A5: Two primary methods exist for synthesizing 4-fluororesorcinol:

  • Direct fluorination and demethylation: 2,6-Dimethoxyacetophenone undergoes fluorination with trifluoromethyl hypofluorite followed by demethylation in hydrobromic acid to yield 4-fluororesorcinol. This method is preferred due to its higher overall yield. []

Q6: What analytical techniques are employed to characterize 4-fluororesorcinol and its derivatives?

A6: Various analytical techniques are utilized for characterization:

  • Polarizing optical microscopy and differential scanning calorimetry (DSC): These techniques investigate the mesophase behavior and thermal transitions of liquid crystals synthesized using 4-fluororesorcinol. []
  • X-ray diffraction (XRD): XRD provides insights into the molecular arrangement and packing of molecules within the liquid crystalline phases. []
  • UV-Vis absorption spectroscopy: This technique investigates the light-induced trans-cis isomerization behavior of azobenzene-containing compounds derived from 4-fluororesorcinol. []

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